Phosphate de praséodyme

Vue d'ensemble

Description

Synthesis Analysis

Praseodymium phosphate can be synthesized via various methods, including solid-phase reactions at high temperatures and innovative techniques like high-rate spark plasma sputtering (SPS) for ceramic production. These methods aim at achieving high-density ceramics with praseodymium and neodymium phosphates, leveraging the whitlockite structure for enhanced mechanical characteristics (Orlova et al., 2014). Additionally, solvent-less routes have been developed for preparing praseodymium oxide nanostructures, showcasing the versatility in synthesis approaches for compounds involving praseodymium (Zinatloo-Ajabshir et al., 2015).

Molecular Structure Analysis

The molecular structure of praseodymium phosphate compounds often involves complex arrangements, with recent studies highlighting the synthesis of praseodymium superhydrides under high pressures, showcasing the diverse structural possibilities when combining praseodymium with other elements (Zhou et al., 2019). These complex structures, such as F4¯3m-PrH9 and P63/mmc-PrH9 phases, demonstrate the intricate molecular architectures achievable with praseodymium-based compounds.

Chemical Reactions and Properties

The chemical reactions involving praseodymium compounds are multifaceted, with research demonstrating improved oxidase mimetic activity through praseodymium incorporation into ceria nanocubes (Jiang et al., 2017). These activities underscore the chemical reactivity of praseodymium compounds and their potential in catalysis and environmental applications.

Physical Properties Analysis

The physical properties of praseodymium phosphates, such as luminescence and thermal conductivity, have been extensively studied. For instance, the temperature sensing properties of varied praseodymium phosphate hosts have been investigated, revealing the potential of these compounds in high-precision temperature sensing applications (Gharouel et al., 2018).

Applications De Recherche Scientifique

Phosphore pour applications LED blanches

Le phosphate de praséodyme est utilisé dans la synthèse de phosphures microcristallins de phase pure dopés au praséodyme Na4Ca4Si6O18 (NCMS : Pr3+) . Ces phosphures sont caractérisés pour une mise en œuvre dans des applications LED blanches (wLED) . Les phosphures présentent une émission radiative à 611 nm sous le pic d'excitation le plus intense à 480 nm . La stabilité thermique du phosphore préparé est assez élevée lorsqu'il est utilisé sous la température de fonctionnement des LED .

Migration du praséodyme à partir des eaux usées

Le this compound joue un rôle dans la migration du praséodyme trivalent à partir des eaux usées de tombarthite . Un réacteur d'ultrafiltration microtubulaire (MUFR), avec un système organophosphoré, a été étudié pour la migration du praséodyme (III) . Les résultats expérimentaux montrent que les meilleurs prérequis de migration du praséodyme (III) ont été obtenus dans des conditions spécifiques .

Production de pigments jaunes et rouges

Sur le plan industriel, le this compound est utilisé pour produire des pigments jaunes et rouges pour les peintures, la céramique et le verre .

Alliages spéciaux pour moteurs d'avion

Le this compound est utilisé dans la fabrication de alliages à haute résistance pour les moteurs d'avion .

Production de verres et de céramiques spéciaux

Le this compound est utilisé dans la production de verres et de céramiques spéciaux

Safety and Hazards

Praseodymium (III) phosphate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mécanisme D'action

Target of Action

Praseodymium phosphate is an inorganic compound with the chemical formula PrPO4 . It is primarily used in electronics, semiconductor, and flat panel displays . The compound’s primary targets are therefore electronic and optical devices where it is used to deposit uniform thin film coatings .

Mode of Action

Praseodymium phosphate interacts with its targets by forming a coating layer. This interaction is facilitated through a process known as sputtering, where the praseodymium phosphate is used to deposit a thin film onto the target substrate . The presence of Pr3+ ions can substantially change the structure of the outer membrane of cells .

Biochemical Pathways

The phosphorus cycle is a fundamental component of cellular metabolism, important for maintaining carbon homeostasis, providing precursors for nucleotide and amino acid biosynthesis, providing reducing molecules for anabolism, and combating oxidative stress .

Pharmacokinetics

The pharmacokinetics of praseodymium, a component of praseodymium phosphate, has been studied. In blood, Pr and Ce half-lives for the initial phase (t1/2 α) increased with increasing doses, while their half-lives for the terminal phase (t1/2 β) were similar at both doses . In urine, a minor excretion route, no significant effect of the dose on the cumulative excretion was apparent .

Result of Action

The action of praseodymium phosphate results in the formation of a thin film coating on the target substrate, altering its properties. For example, in electronic and optical devices, this can enhance performance or provide specific desired characteristics . On a cellular level, the presence of Pr3+ ions can substantially change the structure of the outer membrane .

Action Environment

Environmental factors can influence the action of praseodymium phosphate. For example, in the context of the phosphorus cycle, factors such as pH, dissolved oxygen (DO), and redox potential (ORP) can affect the transformation and mobility of phosphorus . These factors can, in turn, influence the efficacy and stability of praseodymium phosphate in its various applications.

Propriétés

IUPAC Name |

praseodymium(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.Pr/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCUNMWWJBHRSC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

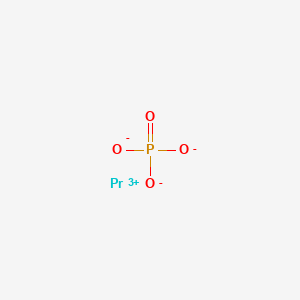

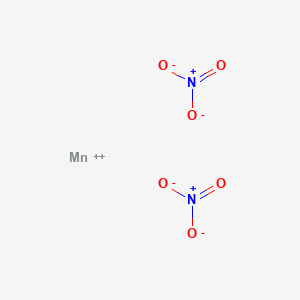

[O-]P(=O)([O-])[O-].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PrPO4, O4PPr | |

| Record name | Praseodymium(III) phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Praseodymium(III)_phosphate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162267 | |

| Record name | Praseodymium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.879 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14298-31-8 | |

| Record name | Praseodymium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014298318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Praseodymium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the structural significance of praseodymium in phosphate glasses?

A1: Research indicates that both cerium and praseodymium primarily occupy modifying sites within phosphate glass structures []. This means they disrupt the network formed by phosphate units, potentially influencing properties like glass transition temperature and density.

Q2: How does the ratio of Pr3+ to Pr4+ affect the properties of praseodymium phosphate glasses?

A2: Interestingly, studies using Raman spectroscopy revealed no significant changes in the spectra of praseodymium phosphate glasses with varying Pr3+/Pr4+ ratios []. This suggests that the ratio might not be a primary factor influencing the vibrational modes and overall structure of these glasses.

Q3: Beyond glasses, what other forms of praseodymium phosphate exist and what are their potential applications?

A3: Praseodymium phosphate can also form monocrystals with varying alkali metal ions like sodium, lithium, and potassium (e.g., NaPr(PO3)4) []. These crystals exhibit luminescence properties, particularly strong emissions in the ultraviolet range when excited by electrons. This characteristic makes them promising candidates for applications in lighting and scintillation technologies [].

Q4: What other optical properties have been investigated in praseodymium phosphate materials?

A4: Several studies have explored the optical properties of praseodymium phosphate glasses, including investigations into their dielectric properties [], electrical conductivity [], optical energy gap [], and optical absorption spectra []. These studies contribute to a deeper understanding of the material's interaction with light and its potential in various optical applications.

Q5: Has the thermal behavior of praseodymium phosphate been investigated?

A5: Yes, researchers have investigated the fluorescence intensity ratio and lifetime of praseodymium phosphates as a potential method for temperature sensing []. This suggests that these materials might possess temperature-dependent optical properties suitable for such applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B80962.png)

![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)

![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)